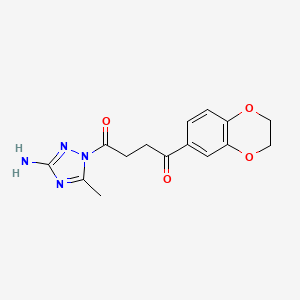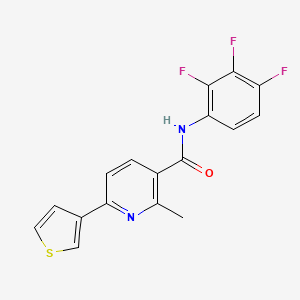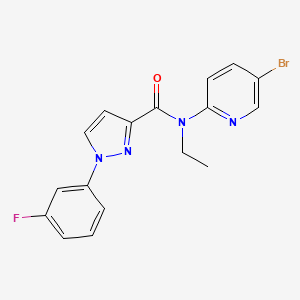
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as CFMTI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFMTI belongs to the class of thiazole compounds and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Wirkmechanismus
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in animal models. However, 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models of arthritis, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in cancer therapy. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Additionally, research is needed to improve the solubility and pharmacokinetic properties of 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide to enhance its effectiveness in vivo.
Synthesemethoden
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form 2-(2-chlorophenyl)-N-(2-fluorophenyl) acetamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and cancer.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-21(14-9-5-4-8-13(14)19)17(22)15-10-20-16(23-15)11-6-2-3-7-12(11)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWGEHOEGNYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)

![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)


![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)